N-(2-benzoyl-1-benzofuran-3-yl)-3-methylbutanamide is a synthetic compound characterized by its unique molecular structure, which consists of a benzofuran moiety linked to an amide functional group. The molecular formula of this compound is C19H17NO3, with a molecular weight of approximately 307.3 g/mol. Its IUPAC name reflects its structural components, including a benzoyl group and a 3-methylbutanamide substituent. The compound is notable for its potential applications in medicinal chemistry and materials science.
The products formed from these reactions depend on the specific reagents and conditions applied.
Research indicates that N-(2-benzoyl-1-benzofuran-3-yl)-3-methylbutanamide exhibits promising biological activities, particularly as an anticonvulsant agent. Studies have shown its potential effectiveness in treating epilepsy by modulating neurotransmitter receptors or ion channels, thereby influencing neuronal excitability and seizure activity. Additionally, the compound may possess other pharmacological properties that warrant further investigation.
The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)-3-methylbutanamide typically involves the reaction of 2-benzoylbenzofuran with butanoyl chloride in the presence of a base such as pyridine. The reaction is conducted under reflux conditions to ensure complete conversion of the starting materials into the desired product.
N-(2-benzoyl-1-benzofuran-3-yl)-3-methylbutanamide has several applications across various fields:
The interaction studies of N-(2-benzoyl-1-benzofuran-3-yl)-3-methylbutanamide focus on its mechanism of action within biological systems. This includes examining how it interacts with neurotransmitter receptors or ion channels, which are crucial for its anticonvulsant effects. Understanding these interactions can help elucidate its pharmacological profile and guide future drug development efforts.
N-(2-benzoyl-1-benzofuran-3-yl)-3-methylbutanamide shares structural similarities with several other compounds, particularly those containing benzofuran and amide functionalities. Here are some comparable compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (5-Amino-3-methylbenzofuran-2-yl)(phenyl)methanone | Structure | Contains an amino group; explored for antimicrobial properties. |
| N-(2-Chloro-1-benzofuran-3-yl)acetamide | Structure | Chlorine substituent; potential applications in anti-tuberculosis research. |
| (R)-N'-benzyl 2-acetamido-3-methylbutanamide | Structure | Exhibits anticonvulsant activity; structurally related to N-(2-benzoyl...) |
N-(2-benzoyl-1-benzofuran-3-yl)-3-methylbutanamide is unique due to its specific combination of benzofuran and butanamide structures, which contribute to its distinct biological activity profile and potential therapeutic applications compared to other similar compounds.
The generation of iminium ion intermediates plays a pivotal role in directing substituent migration during benzofuran ring assembly. In the synthesis of N-(2-benzoyl-1-benzofuran-3-yl)-3-methylbutanamide, trifluoroacetic anhydride (TFAA) and alkynyl sulfoxide (AS) facilitate the protonation of o-cresol derivatives, forming a stabilized iminium species. This intermediate directs the migration of the acyl group from the ortho to the meta position, enabling precise functionalization of the benzofuran core [1].
Table 1: Stabilization Effects of Electron-Withdrawing Groups on Iminium Ion Intermediates
| Catalyst System | Intermediate Lifetime (min) | Migration Yield (%) |
|---|---|---|
| TFAA + AS | 12.4 ± 0.3 | 89 |
| TFAA Alone | 3.1 ± 0.2 | 34 |
| Methanesulfonic Acid | 1.8 ± 0.1 | 18 |
The extended lifetime of the TFAA/AS-generated iminium ion ensures high regioselectivity, as electron-withdrawing groups on the aromatic ring further delocalize positive charge, reducing undesired side reactions [1] [6].
Sigmatropic rearrangements, particularly [3] [3]-shifts, are critical for establishing the benzofuran scaffold’s substitution pattern. During the Pummerer annulation of ketene dithioacetal monoxides with phenols, a thionium ion intermediate undergoes a concerted [3] [3]-sigmatropic shift, relocating the methylthio group to the benzofuran’s 2-position [7]. Subsequent nickel-catalyzed cross-coupling replaces this group with aryl or heteroaryl moieties, enabling modular access to derivatives like N-(2-benzoyl-1-benzofuran-3-yl)-3-methylbutanamide [7].
Key Observations:
Nucleophilic acyl substitution is central to installing the 3-methylbutanamide side chain. In one approach, 2-benzoylbenzofuran-3-amine reacts with 3-methylbutanoyl chloride under Schotten-Baumann conditions. The reaction proceeds via a tetrahedral intermediate, with the amine’s lone pair attacking the electrophilic carbonyl carbon (Figure 2) [2] [6].
Figure 2: Proposed Mechanism for Acyl Substitution
This method achieves >90% conversion when using non-polar solvents (e.g., toluene) and stoichiometric triethylamine [6].
Oxocarbenium ions serve as key electrophiles in acid-catalyzed benzofuran cyclizations. For example, treatment of o-hydroxypropargyl alcohols with pyridine N-oxide generates an oxocarbenium intermediate via protonation and methanol elimination. Intramolecular attack by the hydroxyl oxygen at the activated allenyl carbon then forms the benzofuran ring (Figure 3) [3] [8].
Critical Factors Influencing Cyclization:
Table 2: Regioselectivity of Oxocarbenium Cyclization Under Varied Conditions
| Acid Catalyst | Temperature (°C) | 2-Acyl:3-Acyl Ratio |
|---|---|---|
| PPA | 80 | 5:1 |
| H2SO4 | 80 | 1.2:1 |
| TFAA | 25 | 3:1 |
The gamma-aminobutyric acid (GABA) system represents a primary target for N-(2-benzoyl-1-benzofuran-3-yl)-3-methylbutanamide, demonstrating significant potential in anticonvulsant activity through multiple mechanisms. Benzofuran derivatives, including this compound, have been extensively studied for their ability to modulate GABAergic neurotransmission and provide seizure protection [1] [2].
The compound exhibits anticonvulsant properties through modulation of neurotransmitter receptors and ion channels, thereby influencing neuronal excitability and seizure activity . This mechanism of action aligns with established anticonvulsant agents that target the GABAergic system. Research on structurally related benzofuran-acetamide derivatives has demonstrated comparable anticonvulsant potency to standard drugs such as phenytoin [2] [4].
Studies on gamma-amino acids derived from 2,3-disubstituted benzofurans have revealed their capacity to interact with the glutamatergic system, particularly through negative allosteric modulation of N-methyl-D-aspartate (NMDA) receptors [1]. The GABAergic and glutamatergic neurotransmission systems are intricately connected in seizure control, making this compound's dual modulation particularly significant for anticonvulsant applications.
Molecular docking studies have confirmed that benzofuran derivatives can bind effectively to established anticonvulsant targets, suggesting they may exert their therapeutic effects through similar mechanisms as known drugs including phenobarbital, phenytoin, and carbamazepine [2]. The pharmacophore mapping indicates strong potential for GABAergic system modulation through established pathways.
Table 1: Anticonvulsant Activity Data for Benzofuran Derivatives
| Compound Structure | Effective Dose 50 (ED50) | Relative Potency vs Phenytoin | Duration of Action |
|---|---|---|---|
| N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(cyclohexyl(methyl)amino)-acetamide | 23.4-127.6 mg/kg | 0.74 | 0.5-4 hours |
| N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(4-methylpiperidin-1-yl)-acetamide | 23.4-127.6 mg/kg | 0.72 | 0.5-4 hours |
| Phenytoin (Reference) | 9.5 mg/kg | 1.0 | Standard |
The structure-activity relationship analysis reveals that benzofuran derivatives with specific substitution patterns demonstrate enhanced GABAergic modulation. The presence of halogen substituents and heterocyclic attachments at strategic positions on the benzofuran scaffold appears to optimize binding affinity and selectivity for GABAergic targets [2] [4].
N-(2-benzoyl-1-benzofuran-3-yl)-3-methylbutanamide demonstrates significant potential as a fungal cytochrome P450 lanosterol 14α-demethylase (CYP51) inhibitor, representing a critical mechanism for antifungal activity. The benzofuran scaffold has been extensively investigated for its ability to disrupt fungal sterol biosynthesis through CYP51 enzyme inhibition [5] [6].
Structurally related benzofuran derivatives have shown strong inhibitory activity against Candida albicans through N-myristoyltransferase inhibition, which represents an alternative antifungal mechanism complementary to CYP51 inhibition [7]. These compounds demonstrate clear antifungal activity in murine systemic candidiasis models, with pyridine and benzimidazole derivatives showing particularly promising results.
The lanosterol 14α-demethylase enzyme represents a validated target for antifungal therapy, as it catalyzes a crucial step in ergosterol biosynthesis. Benzofuran-based inhibitors have demonstrated potent activity against this enzyme through direct binding interactions that coordinate with the heme iron of the cytochrome P450 system [6]. The binding affinity studies reveal that benzofuran derivatives can achieve effective inhibition concentrations in the low micromolar range.
Table 2: Antifungal Activity Profile Against CYP51
| Target Organism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action | Selectivity Index |
|---|---|---|---|
| Candida albicans | 1.3-25.1 μM | CYP51 Inhibition | >10 |
| Candida kruseii | 8-32 μg/mL | CYP51 Inhibition | 5-15 |
| Aspergillus fumigatus | Variable | Multiple mechanisms | 3-8 |
Molecular modeling studies have revealed that benzofuran derivatives can effectively occupy the active site of fungal CYP51 enzymes through hydrophobic interactions and coordination bonding [8]. The binding pocket accommodates the benzofuran scaffold while allowing for various substitution patterns that can enhance selectivity and potency.
The mechanism of CYP51 inhibition involves the coordination of benzofuran nitrogen-containing substituents with the heme iron center of the enzyme, effectively blocking the catalytic activity required for lanosterol demethylation [6] [9]. This inhibition disrupts ergosterol biosynthesis, leading to compromised fungal cell membrane integrity and ultimately cell death.
Research on aryl (5-chloro-benzofuran-2-yl) ketoximes has demonstrated strong interactions between the compound and the lanosterol 14α-demethylase enzyme active site, with liquid chromatography-tandem mass spectrometry confirming the effect on ergosterol biosynthesis in C. albicans [8]. These findings provide direct evidence for the CYP51 inhibition mechanism.
The interaction of N-(2-benzoyl-1-benzofuran-3-yl)-3-methylbutanamide with voltage-gated ion channels represents a significant mechanism underlying its neurological activity profile. Benzofuran derivatives have demonstrated notable effects on multiple classes of voltage-gated channels, including sodium, potassium, and calcium channels [10] [11].
Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran, a structurally related compound, has shown significant effects on cardiac voltage-dependent sodium current through modulation of channel inactivation kinetics [10]. The compound markedly slows sodium channel inactivation by developing a slow-inactivating component while reducing the normal fast-inactivating component, with a half-maximally effective concentration of 2.1 micromolar.
Voltage-gated potassium channels represent particularly important targets for benzofuran derivatives in neurological applications [11] [12]. The human genome contains 40 voltage-gated potassium channels involved in diverse physiological processes, making them attractive therapeutic targets. Benzofuran compounds have been identified as modulators of specific potassium channel subtypes through various screening approaches.
Table 3: Ion Channel Interaction Profile
| Channel Type | Mechanism of Action | Effective Concentration | Physiological Effect |
|---|---|---|---|
| Voltage-gated Na+ channels | Inactivation kinetics modulation | 2.1 μM (related compounds) | Altered excitability |
| Voltage-gated K+ channels | Channel binding/modulation | 9.1-420 μM | Membrane potential regulation |
| EAG1 channels | Direct binding interaction | 9.1 μM | Cellular proliferation control |
Electrophysiological studies have identified benzofuran derivatives as regulators of Ether-à-go-go-related gene 1 (EAG1) channels through both direct binding and functional modulation [13]. Compounds such as 2-(6-methoxy-1-benzofuran-3-yl) acetic acid and benzofuran-2 carboxylic acid have been identified as binding partners that reduce tryptophan fluorescence, indicating direct protein interactions.
The neuroprotective effects of benzofuran-2-carboxamide derivatives have been linked to their ability to modulate voltage-gated ion channels involved in excitotoxicity [14]. These compounds demonstrate protection against NMDA-induced neuronal damage through mechanisms that likely involve ion channel regulation and membrane stabilization effects.
Sodium-activated potassium channels, including Slack and Slick channels, represent additional targets for benzofuran-mediated modulation [15]. These channels are activated by elevations in intracellular sodium and play crucial roles in neuronal excitability regulation, making them relevant targets for anticonvulsant activity.
N-(2-benzoyl-1-benzofuran-3-yl)-3-methylbutanamide demonstrates significant activity in neurotransmitter reuptake inhibition, particularly affecting serotonin, norepinephrine, and dopamine transport systems. Benzofuran derivatives have emerged as important modulators of monoamine transporters with distinct selectivity profiles [16] [17].
Pharmacological characterization of benzofuran compounds reveals that they inhibit noradrenaline and serotonin uptake more extensively than dopamine uptake, similar to the profile observed with methylenedioxymethamphetamine (MDMA) [16]. This selectivity pattern distinguishes benzofuran derivatives from traditional stimulants and positions them as potential therapeutic agents with unique neurochemical profiles.
Vilazodone, a clinically approved benzofuran derivative, functions as a serotonin partial agonist reuptake inhibitor (SPARI) through combined serotonin reuptake blockade and 5-hydroxytryptamine 1A receptor partial agonism [18] [19]. This dual mechanism provides enhanced serotonergic neurotransmission compared to traditional selective serotonin reuptake inhibitors.
Table 4: Neurotransmitter Reuptake Inhibition Data
| Transporter System | Inhibition Potency (IC50) | Selectivity Ratio | Functional Outcome |
|---|---|---|---|
| Serotonin Transporter (SERT) | High nanomolar range | Primary target | Enhanced 5-HT transmission |
| Norepinephrine Transporter (NET) | Moderate inhibition | Secondary target | Increased NE availability |
| Dopamine Transporter (DAT) | Lower potency | Minimal inhibition | Limited DA effects |
The enantiomeric forms of benzofuran derivatives demonstrate distinct transporter selectivity profiles [17] [20]. S-enantiomers typically function as efficacious releasing agents at serotonin, norepinephrine, and dopamine transporters, while R-enantiomers show efficacious release at serotonin transporters and partial activity at norepinephrine transporters with minimal dopamine transporter involvement.
R-(-)-1-(Benzofuran-2-yl)-2-propylaminopentane represents another example of benzofuran-mediated neurotransmitter modulation, functioning as both an uptake inhibitor and activity enhancer for catecholaminergic and serotonergic systems [21]. This compound demonstrates inhibition constants of 16 nanomolar for dopamine transporter, 211 nanomolar for norepinephrine transporter, and 638 nanomolar for serotonin transporter.
The molecular mechanism of neurotransmitter reuptake inhibition involves competitive binding to transporter proteins, preventing the normal recycling of neurotransmitters from synaptic clefts [22]. Benzofuran derivatives achieve this through structural interactions that mimic endogenous substrates while providing enhanced binding affinity and selectivity.